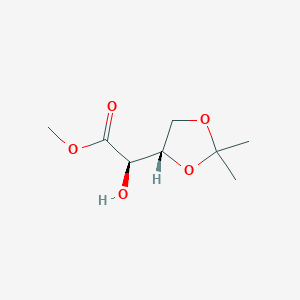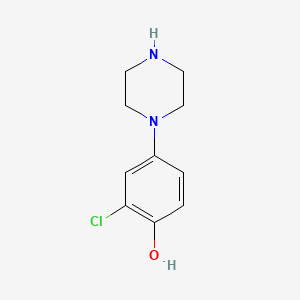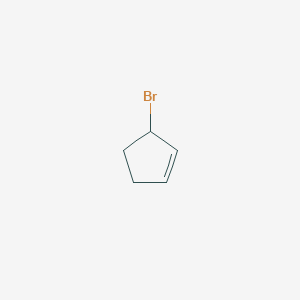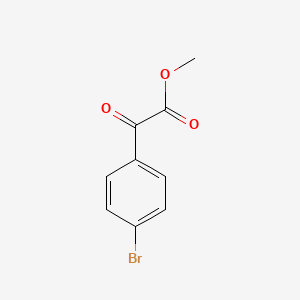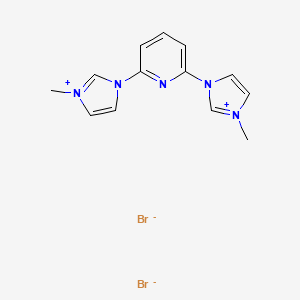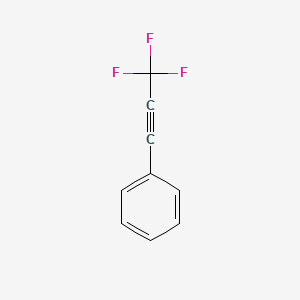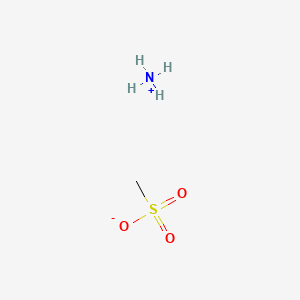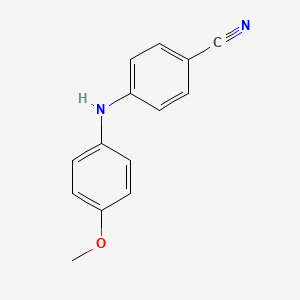
5-Chloropentylzinc bromide
Vue d'ensemble
Description
5-Chloropentylzinc bromide is an organozinc compound with the molecular formula Cl(CH2)5ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloropentylzinc bromide can be synthesized through the reaction of 5-chloropentyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
Cl(CH2)5Br+Zn→Cl(CH2)5ZnBr
The reaction conditions often involve refluxing the mixture to ensure complete reaction and formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropentylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the most common solvent used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound are typically carbon-carbon bonded compounds, such as alkanes, alkenes, and aromatic compounds, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
5-Chloropentylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in the synthesis of bioactive compounds.
Biological Studies: It is used in the modification of biomolecules for studying biological processes and interactions.
Mécanisme D'action
The mechanism by which 5-chloropentylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the target molecules. The presence of a catalyst, such as palladium, facilitates the transfer of the organozinc moiety to the electrophile, resulting in the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethoxy-5-oxopentylzinc bromide
- 3-Chlorobenzylzinc chloride
- 4-Chlorobenzylzinc chloride
Comparison
Compared to similar compounds, 5-chloropentylzinc bromide is unique due to its specific reactivity and the presence of a chlorine atom, which can influence the reactivity and selectivity of the compound in various reactions. Its versatility in forming carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
bromozinc(1+);1-chloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPNIAUPAWMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCl.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


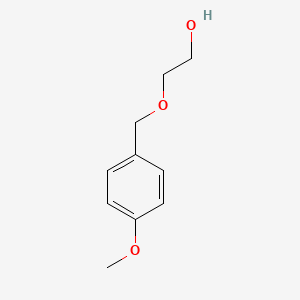
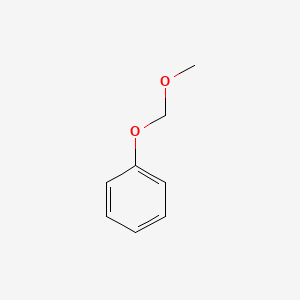
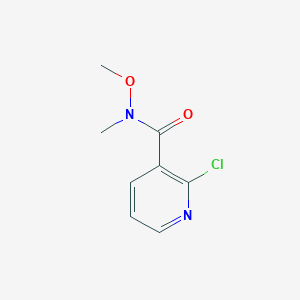
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)
